Thioacetyl Masked Thiol Enables Orthogonal Sequential Conjugation Absent in Tosylate or Bromide Linkers
Propargyl-PEG4-thioacetyl contains a thioacetyl-protected thiol that can be deprotected to yield a free sulfhydryl group, whereas Propargyl-PEG4-Tos and Propargyl-PEG4-Br contain permanently reactive tosylate or bromide leaving groups that cannot be masked or selectively activated . This latent reactivity enables a two-step orthogonal conjugation strategy: first, CuAAC click reaction via the propargyl group; second, thiol deprotection followed by maleimide or iodoacetamide conjugation . In contrast, Propargyl-PEG4-Tos and Propargyl-PEG4-Br are continuously reactive toward nucleophiles, precluding sequential, controlled conjugation workflows .
| Evidence Dimension | Functional group reactivity and conjugation orthogonality |
|---|---|
| Target Compound Data | Thioacetyl (-SCOCH₃) protected thiol; deprotects to free thiol (-SH) under mild conditions (e.g., hydroxylamine, pH 7-8) for maleimide/iodoacetamide conjugation |
| Comparator Or Baseline | Propargyl-PEG4-Tos: Tosylate leaving group; continuously reactive toward nucleophiles; no masking capability . Propargyl-PEG4-Br: Bromide leaving group; continuously reactive; no masking capability |
| Quantified Difference | Latent vs. continuously reactive functional group; enables orthogonal vs. single-step conjugation strategies |
| Conditions | Functional group analysis based on established thioacetyl protecting group chemistry and tosylate/bromide leaving group reactivity |
Why This Matters
The latent thiol reactivity allows sequential, orthogonal bioconjugation workflows essential for constructing complex PROTACs and ADCs with precise stoichiometry and site-specificity.
